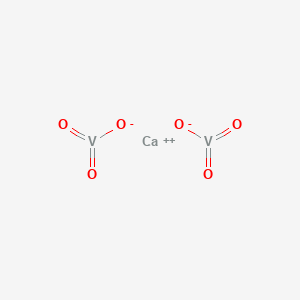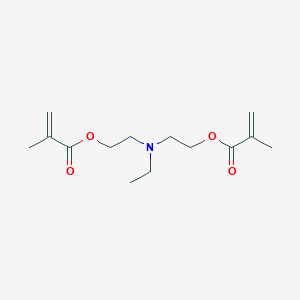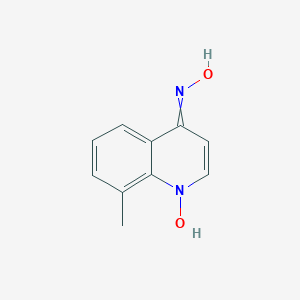
4-(Trifluorometil)-dl-fenilalanina
Descripción general
Descripción
4-(Trifluoromethyl)-dl-phenylalanine is a synthetic amino acid derivative characterized by the presence of a trifluoromethyl group (-CF₃) attached to the phenyl ring of phenylalanine. This compound is of significant interest due to its unique chemical properties, which include enhanced lipophilicity and metabolic stability. These attributes make it a valuable tool in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)-dl-phenylalanine has diverse applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the direct trifluoromethylation of phenylalanine derivatives using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base and a catalyst . Another approach involves the use of trifluoromethyl sulfonium salts as trifluoromethylating agents .
Industrial Production Methods
Industrial production of 4-(Trifluoromethyl)-dl-phenylalanine often employs continuous flow chemistry techniques to enhance reaction efficiency and yield. These methods utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates . This approach minimizes the formation of by-products and allows for scalable production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethyl)-dl-phenylalanine undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Major Products Formed
Oxidation: Trifluoromethyl alcohols or ketones.
Reduction: Methyl-substituted phenylalanine derivatives.
Substitution: Nitrated, sulfonated, or halogenated derivatives of 4-(Trifluoromethyl)-dl-phenylalanine.
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)-dl-phenylalanine involves its incorporation into biological molecules, where the trifluoromethyl group can modulate the activity and stability of these molecules. The trifluoromethyl group is highly electronegative, which can influence the electronic properties of the aromatic ring and affect interactions with molecular targets . This can lead to changes in enzyme activity, receptor binding, and overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenylalanine: Similar structure but lacks the dl-configuration.
4-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the amino acid backbone.
Trifluoromethylbenzene: Simplified structure with only the trifluoromethyl group attached to a benzene ring.
Uniqueness
4-(Trifluoromethyl)-dl-phenylalanine is unique due to its combination of the trifluoromethyl group and the phenylalanine backbone, which imparts distinct chemical and biological properties. This combination enhances its utility in various applications, particularly in the study of protein structure and function, where the trifluoromethyl group can provide valuable insights into protein dynamics and interactions .
Propiedades
IUPAC Name |
2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFFPDBJLGAGQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930943 | |
| Record name | 4-(Trifluoromethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14091-16-8 | |
| Record name | 4-(Trifluoromethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)


